molecular formula C7H7FOS B1444548 2-Fluoro-3-(methylthio)phenol CAS No. 1243283-09-1

2-Fluoro-3-(methylthio)phenol

Cat. No. B1444548
M. Wt: 158.2 g/mol
InChI Key: SKDFOGGOMUVFED-UHFFFAOYSA-N
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Description

2-Fluoro-3-(methylthio)phenol is a chemical compound with the CAS Number: 1243283-09-1 . It has a molecular weight of 158.2 and its IUPAC name is 2-fluoro-3-(methylsulfanyl)phenol . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 2-Fluoro-3-(methylthio)phenol is 1S/C7H7FOS/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Chemical Reactions Analysis

Phenols, which 2-Fluoro-3-(methylthio)phenol is a type of, are known to be very reactive towards electrophilic aromatic substitution . They can undergo oxidation to form quinones and reduction to form hydroquinones .


Physical And Chemical Properties Analysis

2-Fluoro-3-(methylthio)phenol is a solid compound . It has a storage temperature of 2-8°C .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Fluorinated Chromenes Synthesis : The reaction of fluorinated compounds with phenols, including those similar to 2-fluoro-3-(methylthio)phenol, leads to the formation of fluorinated chromenes. These compounds are analogues of natural insect antijuvenile hormones, indicating their potential use in biological studies (Camps, Coll, Messeguer, & Pericas, 1980).

  • Oxidative Coupling in Organic Synthesis : Fluorinated compounds are used in oxidative coupling reactions, which are crucial for synthesizing a variety of organic structures, including lignan and alkaloid precursors. This suggests the relevance of such compounds in advanced organic synthesis (Planchenault, Dhal, & Robin, 1993).

  • Copper(II) Mediated C–H Methylthiolation : Fluorinated compounds like 2-fluoro-3-(methylthio)phenol are involved in C–H methylthiolation, a process significant in creating aryl methyl sulfides. This reaction is important in the synthesis of complex organic molecules (Xiao, Wang, Liu, Zhang, & Xu, 2019).

Applications in Analytical Chemistry

  • Fluorescent Chemo-sensing : Fluorinated phenols are used in developing fluorescent sensors for metal ions, such as aluminum. This has implications in environmental monitoring and biological studies (Rahman et al., 2017).

  • Anaerobic Transformation Studies : Research into the anaerobic transformation of phenol derivatives to benzoate indicates the use of fluorinated phenols in biochemical and environmental studies. This is particularly relevant for understanding microbial degradation processes (Genthner, Townsend, & Chapman, 1989).

Material Science and Polymer Chemistry

  • Oxidative Polymerization : 2-Fluoro-3-(methylthio)phenol derivatives are used in oxidative polymerization to create various polymeric materials. This application is significant in the field of polymer chemistry and materials science (Hyun, Nishide, Tsuchida, & Yamada, 1988).

  • Electrochemical Applications : The electrochemical fluorination of methyl(phenylthio)acetate, a compound related to 2-fluoro-3-(methylthio)phenol, is used in various electrochemical processes. This highlights its application in electrochemistry and material science (Balandeh et al., 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

2-fluoro-3-methylsulfanylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FOS/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDFOGGOMUVFED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-(methylthio)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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